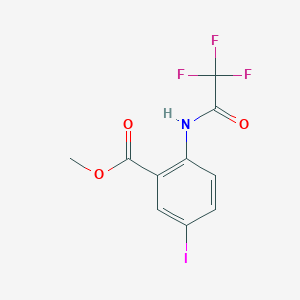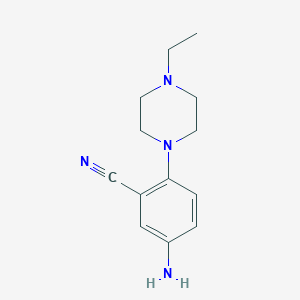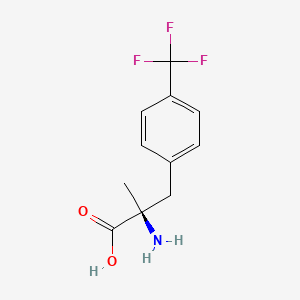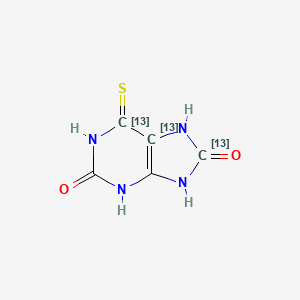![molecular formula C18H19NOS B13441816 (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol (Racemic Mixture) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalenol moiety, a thienyl group, and a methylamino substituent, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Propyl Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable Grignard reagent to form the thienyl propyl intermediate.
Introduction of the Methylamino Group: The intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Coupling with Naphthalenol: The final step involves coupling the methylamino-thienyl propyl intermediate with 2-naphthalenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol: The enantiomer of the compound, which may have different biological activities.
1-[3-(Dimethylamino)-1-(2-thienyl)propyl]-2-naphthalenol: A structurally similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol is unique due to its specific stereochemistry and the presence of both a thienyl group and a naphthalenol moiety
Eigenschaften
Molekularformel |
C18H19NOS |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-[(2R)-1-(methylamino)-3-thiophen-2-ylpropan-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C18H19NOS/c1-19-12-14(11-15-6-4-10-21-15)18-16-7-3-2-5-13(16)8-9-17(18)20/h2-10,14,19-20H,11-12H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
FDTXJBCNFDGKDX-AWEZNQCLSA-N |
Isomerische SMILES |
CNC[C@H](CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
Kanonische SMILES |
CNCC(CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
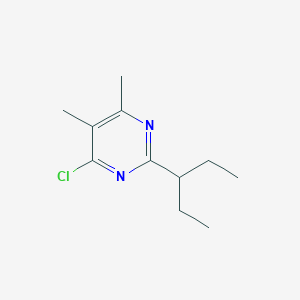

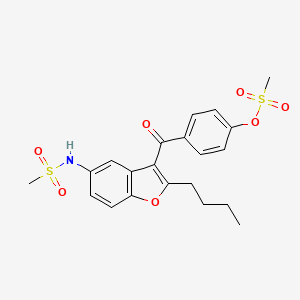
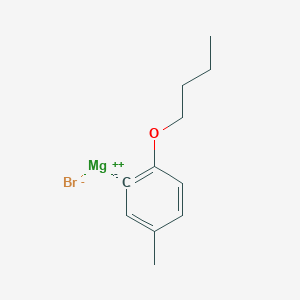

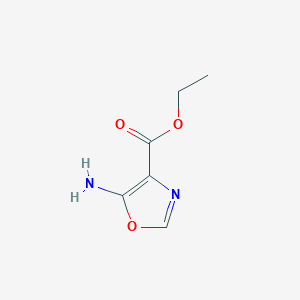
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
